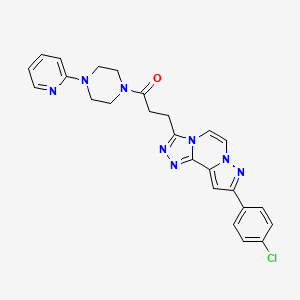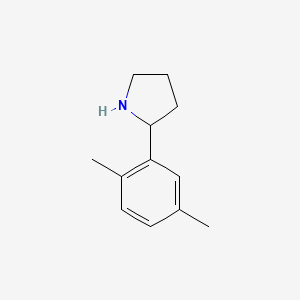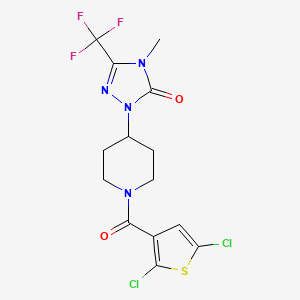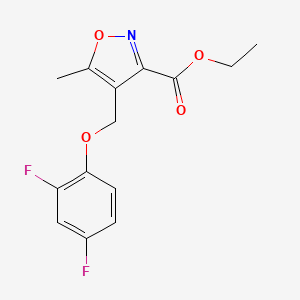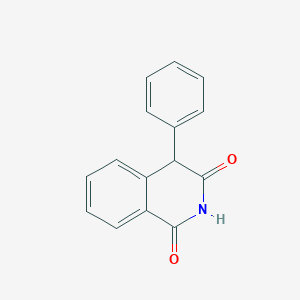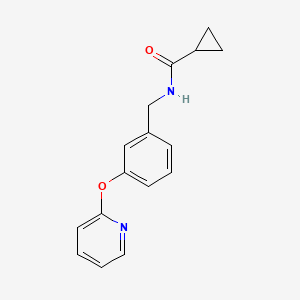
N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide” is a complex organic compound. Unfortunately, there is limited specific information available about this exact compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition in Cancer Treatment : A compound similar to N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide, named MGCD0103, has been found to be a selective inhibitor of histone deacetylases 1-3 and 11. This inhibition is crucial in blocking cancer cell proliferation and inducing apoptosis, making it a promising candidate for anticancer drug development (Zhou et al., 2008).
Antibacterial Activity : Research has shown that certain N-(3-Hydroxy-2-pyridyl)benzamides exhibit significant antibacterial activity against various strains like Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Selective Inhibition of Human Aldosterone Synthase : N-(Pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), which is vital for controlling blood pressure and electrolyte balance. This selective inhibition indicates potential therapeutic applications in treating conditions like hypertension and heart failure (Zimmer et al., 2011).
Photocatalytic Degradation of Pollutants : Studies on the photocatalytic degradation of pyridine, a component of N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide, indicate its potential in environmental applications, particularly in degrading noxious chemicals present in pesticides and other pollutants (Maillard-Dupuy et al., 1994).
Antipsychotic Activity : Derivatives of N-(3-pyrrolidinyl)benzamide, which is structurally related to N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide, have shown promising results as antipsychotic agents. They exhibit high affinity for dopamine D3 and D4 receptors, indicating potential use in treating psychiatric disorders (Ohmori et al., 1996).
Antidepressant and Nootropic Agents : N-(3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl)pyridine-4-carboxamides, related to N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide, have demonstrated antidepressant and nootropic activities. This suggests their potential in developing new treatments for depression and cognitive disorders (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(13-7-8-13)18-11-12-4-3-5-14(10-12)20-15-6-1-2-9-17-15/h1-6,9-10,13H,7-8,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLUIIISAGQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(pyridin-2-yloxy)benzyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861746.png)
![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2861747.png)
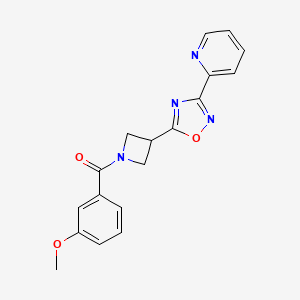
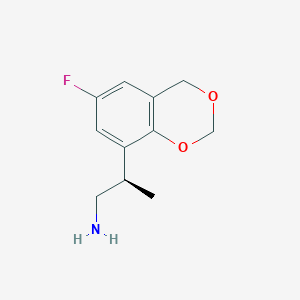
![2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B2861752.png)
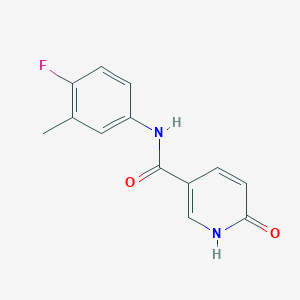
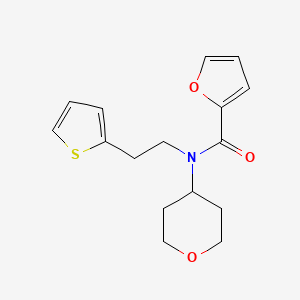
![4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B2861755.png)
![1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2861757.png)
